Flavasperone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

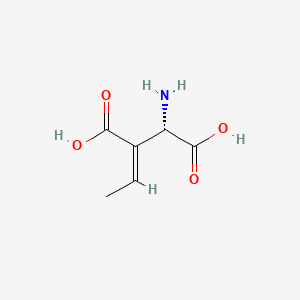

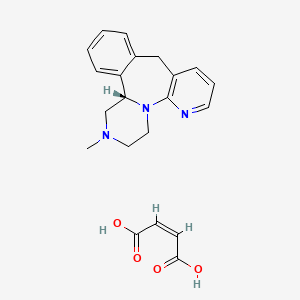

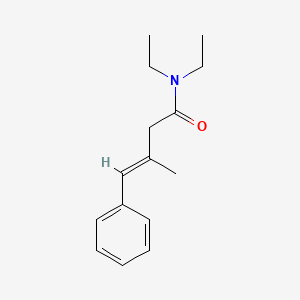

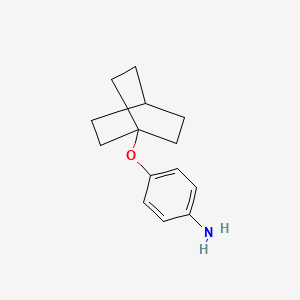

Flavasperone is a naphtho-gamma-pyrone that is 4H-naphtho[1,2-b]pyran-4-one carrying a methyl substituent at position2, a hydroxy substituent at position 5 and two methoxy substotuents at positions 8 and 10. Originally isolated from Aspergillus niger. It has a role as an acyl-CoA:cholesterol acyltransferase 2 inhibitor, an Aspergillus metabolite, a marine metabolite and an antiviral agent. It is a naphtho-gamma-pyrone, an aromatic ether and a member of phenols.

Asperxanthone, also known as TMC 256C2 or flavasperone, belongs to the class of organic compounds known as naphthopyranones. Naphthopyranones are compounds containing a naphthopyran skeleton where a ring carbon bears a carboxylic acid group. Naphthtopyran is made up of the pyran ring fused to a naphthalene ring system. Asperxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, asperxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, asperxanthone can be found in fruits and nuts. This makes asperxanthone a potential biomarker for the consumption of these food products.

Scientific Research Applications

Protective Effects in Diabetic Retinopathy

A study by Liu, Liou, Hong, and Liu (2017) revealed that hesperidin, a flavanone found in citrus fruits, offers protective effects against oxidative stress and apoptosis in retinal ganglial cells under high glucose conditions, which is relevant for diabetic retinopathy treatment (Liu, Liou, Hong, & Liu, 2017).

Anticancer Properties

Palit, Kar, Sharma, and Das (2015) found that hesperetin induces apoptosis in breast carcinoma cells, providing evidence of its potential as an anticancer agent (Palit, Kar, Sharma, & Das, 2015).

Benefits in Aging

Miler et al. (2016) demonstrated that naringenin and hesperetin, citrus flavanones, improve antioxidant status and membrane lipid compositions in the liver of old-aged rats, indicating potential benefits for aging-related conditions (Miler et al., 2016).

Neuroprotective Effects

Hesperidin, hesperetin, and neohesperidin, as studied by Hwang and Yen (2008), show neuroprotective effects against H2O2-induced cytotoxicity in PC12 cells, suggesting their potential in neurodegenerative disease intervention (Hwang & Yen, 2008).

Cardiovascular Protection

Chanet, Milenkovic, Manach, Mazur, and Morand (2012) reported that flavanones like hesperidin and naringin possess antihypertensive, lipid-lowering, and anti-inflammatory properties, which contribute to their potential in cardiovascular disease prevention (Chanet, Milenkovic, Manach, Mazur, & Morand, 2012).

Antioxidant and Anti-inflammatory Effects

Kuzu, Kandemir, Yıldırım, Caglayan, and Küçükler (2020) found that hesperidin exhibits antioxidant, anti-inflammatory, and antiapoptotic effects, which can mitigate sodium arsenite-induced cardiotoxicity and neurotoxicity (Kuzu, Kandemir, Yıldırım, Caglayan, & Küçükler, 2020).

Potential in COVID-19 Treatment

A study by Ngwa et al. (2020) suggested the potential of flavonoid-based phytomedicines, including hesperetin, in developing prophylactics or therapeutics against COVID-19 (Ngwa et al., 2020).

properties

CAS RN |

3566-99-2 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

5-hydroxy-8,10-dimethoxy-2-methylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-8-4-11(17)15-12(18)6-9-5-10(19-2)7-13(20-3)14(9)16(15)21-8/h4-7,18H,1-3H3 |

InChI Key |

ARXPDHLVDOYIPX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C=C3C=C2O)OC)OC |

melting_point |

203°C |

Other CAS RN |

3566-99-2 |

physical_description |

Solid |

synonyms |

flavasperone |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1234424.png)